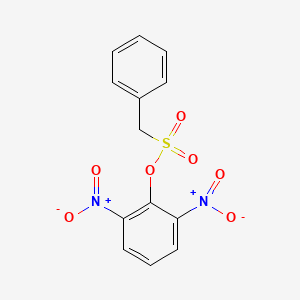

2,6-Dinitrophenyl phenylmethanesulfonate

Description

2,6-Dinitrophenyl phenylmethanesulfonate (DNPM) is a sulfonate ester characterized by a phenylmethanesulfonyl group attached to a 2,6-dinitrophenyl scaffold. The electron-withdrawing nitro groups at the 2- and 6-positions of the aromatic ring activate the ipso-carbon toward nucleophilic attack, while the phenylmethanesulfonate group serves as a leaving group (X = –SO2CH2Ph).

Properties

CAS No. |

56620-20-3 |

|---|---|

Molecular Formula |

C13H10N2O7S |

Molecular Weight |

338.29 g/mol |

IUPAC Name |

(2,6-dinitrophenyl) phenylmethanesulfonate |

InChI |

InChI=1S/C13H10N2O7S/c16-14(17)11-7-4-8-12(15(18)19)13(11)22-23(20,21)9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

PDTVWFWYDVANGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dinitrophenyl phenylmethanesulfonate typically involves the reaction of 2,6-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the sulfonate group. The reaction conditions often require a non-aqueous environment to prevent the formation of undesired pyridinium salts .

Industrial Production Methods

In industrial settings, the production of 2,6-Dinitrophenyl phenylmethanesulfonate can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials . The reaction is typically carried out under mild conditions to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dinitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate ester group can be replaced by nucleophiles such as amines and alcohols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The phenyl ring can undergo oxidation reactions to form quinones and other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonate esters and sulfonamides.

Reduction: The major products are amino derivatives of the original compound.

Oxidation: The major products are quinones and other oxidized aromatic compounds.

Scientific Research Applications

2,6-Dinitrophenyl phenylmethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: It is used in the development of pharmaceuticals and as a probe in drug discovery.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dinitrophenyl phenylmethanesulfonate involves its reactivity as a sulfonate ester. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The nitro groups on the phenyl ring also contribute to its reactivity by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize DNPM’s reactivity, we compare it with structurally related compounds studied in SNAr reactions, focusing on kinetic parameters, leaving group efficiency, and substituent effects. Key analogs include:

- 1-Methoxy-2,4-dinitrobenzene (X = –OMe)

- 2,4-Dinitrophenyl phenyl ether (X = –OPh)

- 2,4-Dinitrophenyl phenyl sulfide (X = –SPh)

- 2,4-Dinitrophenyl phenyl sulfone (X = –SO2Ph)

Table 1: Kinetic and Thermodynamic Parameters for Hydrazine Reactions with 2,4-Dinitrophenyl Derivatives

| Compound | Leaving Group (X) | $ k_A $ (M$^{-1}$s$^{-1}$) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| 1-Methoxy-2,4-dinitrobenzene | –OMe | 0.012 | 68.2 | -34.5 |

| 2,4-Dinitrophenyl phenyl ether | –OPh | 0.085 | 59.8 | -28.1 |

| 2,4-Dinitrophenyl phenyl sulfide | –SPh | 0.192 | 52.3 | -22.7 |

| 2,4-Dinitrophenyl phenyl sulfone | –SO2Ph | 0.450 | 46.1 | -18.9 |

Data adapted from Table 3 in .

Key Comparisons:

Leaving Group Efficiency :

The rate constants ($ k_A $) increase with the leaving group’s ability to stabilize negative charge (e.g., sulfone > sulfide > ether > methoxy). DNPM’s phenylmethanesulfonate group (–SO2CH2Ph) is expected to exhibit even higher leaving group efficiency than –SO2Ph (sulfone) due to the electron-donating methylene (–CH2–) group, which may slightly destabilize the leaving anion. However, steric hindrance from the bulky phenylmethanesulfonate group could offset this effect.

However, the electronic activation of the ipso-carbon is likely comparable, as both configurations provide strong electron-withdrawing effects.

Thermodynamic Parameters :

Lower ΔH° (activation enthalpy) and less negative ΔS° (activation entropy) correlate with faster reactions. For example, the sulfone derivative (–SO2Ph) has ΔH° = 46.1 kJ/mol and ΔS° = -18.9 J/mol·K, enabling faster kinetics than the methoxy analog (ΔH° = 68.2 kJ/mol). DNPM may exhibit similar or improved thermodynamics if steric effects are mitigated.

Mechanistic Implications : All analogs follow pseudo-first-order kinetics with hydrazine, and the absence of general base catalysis suggests a concerted SNAr mechanism. DNPM’s reactivity in analogous reactions would depend on the balance between electronic activation (enhanced by nitro groups) and steric hindrance (from 2,6-substitution and the bulky leaving group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.